Cimigénol

Vue d'ensemble

Description

Le cimigénol est un composé triterpénoïde naturel que l'on trouve dans les rhizomes d'espèces de Cimicifuga, telles que Cimicifuga foetida, Cimicifuga dahurica et Cimicifuga heracleifolia . Il est connu pour ses diverses propriétés pharmacologiques, notamment ses activités anti-inflammatoires, antitumorales et antioxydantes . Le this compound a suscité un intérêt considérable ces dernières années en raison de ses applications thérapeutiques potentielles, en particulier dans le traitement du cancer du sein .

Applications De Recherche Scientifique

Cimigenol has a wide range of scientific research applications, including:

Chemistry: Cimigenol is used as a model compound in the study of triterpenoid synthesis and reactivity.

Biology: Research on Cimigenol focuses on its biological activities, such as anti-inflammatory and antioxidant effects.

Mécanisme D'action

Target of Action

Cimigenol, a potent compound isolated from Cimicifuga, primarily targets the protein AKT1 . AKT1 is a serine/threonine protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration.

Mode of Action

Cimigenol interacts with its primary target, AKT1, by exhibiting strong binding . This interaction is characterized by greater structural stability and lower interaction energy compared to other compounds . The specific molecular mechanisms underlying its effectiveness remain unclear .

Biochemical Pathways

Cimigenol affects various biological processes such as lipid metabolism, the signaling pathway in diabetes, viral infections, and cancer-related pathways . It exerts its effects through a multi-component, multi-target synergistic approach .

Pharmacokinetics

These properties play a crucial role in drug discovery and chemical safety assessment

Result of Action

The molecular and cellular effects of Cimigenol’s action primarily involve its interaction with AKT1, leading to potential anti-tumor activity . It has been suggested that Cimigenol, targeting AKT-1, represents an effective compound in breast cancer therapy .

Analyse Biochimique

Biochemical Properties

Cimigenol interacts with various biomolecules, including enzymes and proteins. It exhibits strong binding to the protein AKT1 . This interaction is characterized by high structural stability and low interaction energy .

Cellular Effects

Cimigenol has been shown to have significant effects on various types of cells. In breast cancer treatment, it exerts its effects through a multi-component, multi-target synergistic approach . It also depresses acute myeloid leukemia cells by breaking bone marrow stromal cells via the CXCR4/SDF-1α pathway .

Molecular Mechanism

Cimigenol exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it binds strongly to the target protein AKT1, influencing its function .

Metabolic Pathways

Cimigenol is involved in various biological processes such as lipid metabolism, the signaling pathway in diabetes, viral infections, and cancer-related pathways .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du cimigénol implique généralement l'extraction du composé à partir des rhizomes d'espèces de Cimicifuga. Le processus d'extraction comprend les étapes suivantes :

Collecte et séchage : Les rhizomes sont collectés, nettoyés et séchés.

Extraction : Les rhizomes séchés sont soumis à une extraction par solvant en utilisant des solvants tels que l'éthanol ou le méthanol.

Méthodes de production industrielle

La production industrielle du this compound suit des processus d'extraction et de purification similaires, mais à plus grande échelle. Des techniques avancées, telles que l'extraction par fluide supercritique, peuvent être utilisées pour améliorer l'efficacité et le rendement du processus d'extraction .

Analyse Des Réactions Chimiques

Types de réactions

Le cimigénol subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le this compound en formes réduites avec des propriétés pharmacologiques différentes.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du this compound, chacun avec des propriétés pharmacologiques uniques .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Le this compound est utilisé comme composé modèle dans l'étude de la synthèse et de la réactivité des triterpénoïdes.

Biologie : La recherche sur le this compound se concentre sur ses activités biologiques, telles que les effets anti-inflammatoires et antioxydants.

Mécanisme d'action

Le this compound exerce ses effets principalement par le biais de son interaction avec des cibles moléculaires telles que la protéine AKT1. Le composé se lie au site actif d'AKT1, ce qui conduit à l'inhibition de son activité. Cette interaction perturbe les voies de signalisation impliquées dans la prolifération et la survie cellulaire, exerçant ainsi des effets antitumoraux . De plus, les propriétés antioxydantes du this compound contribuent à ses effets protecteurs contre le stress oxydatif .

Comparaison Avec Des Composés Similaires

Le cimigénol est unique parmi les triterpénoïdes en raison de sa forte affinité de liaison à la protéine AKT1 et de sa stabilité structurale. Les composés similaires comprennent :

Formononétine : Un autre composé actif trouvé dans les espèces de Cimicifuga, connu pour ses propriétés anti-inflammatoires et antitumorales.

Stigmastérol : Un phytostérol présentant des similitudes structurales avec le this compound mais ayant des activités biologiques différentes.

Cimicitaiwanines : Un groupe de triterpénoïdes isolés de Cimicifuga taiwanensis, connus pour leurs effets anti-inflammatoires.

Le this compound se distingue par sa plus grande stabilité structurale et sa plus faible énergie d'interaction avec la protéine AKT1 par rapport à d'autres composés similaires .

Activité Biologique

Cimigenol, a triterpenoid compound derived from the roots of Cimicifuga racemosa (black cohosh), has garnered significant attention for its potential therapeutic properties, particularly in cancer treatment. This article explores the biological activities of cimigenol, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structural activity relationships.

Chemical Structure and Derivatives

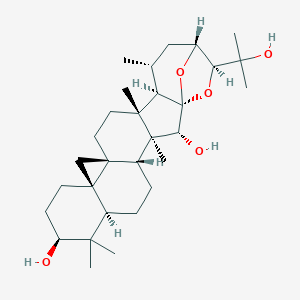

Cimigenol is characterized by a cycloartane scaffold and can exist in various glycosylated forms. Notable derivatives include:

- Cimigenol-3-O-β-D-xyloside

- Cimigenol-3-O-β-L-arabinoside

- 25-O-acetylcimigenol

These derivatives exhibit different biological activities, which are influenced by their structural modifications, particularly at position C-25.

Research indicates that cimigenol exerts its biological effects through several mechanisms:

- Cytotoxicity : Cimigenol and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and multiple myeloma cells (NCI-H929). The IC50 values for some cimigenol derivatives are notably low, suggesting high potency:

- Apoptosis Induction : Studies have shown that cimigenol triggers apoptosis in cancer cells via the p53-dependent mitochondrial signaling pathway. This pathway is crucial for regulating cell death and has been linked to the effectiveness of various anticancer agents .

- Target Interaction : Molecular docking studies reveal that cimigenol binds effectively to key proteins involved in cancer progression, such as AKT1. The stability of the cimigenol-AKT1 complex suggests a strong interaction that may inhibit cancer cell proliferation .

Case Studies and Research Findings

Several studies have highlighted the biological activity of cimigenol:

- A study utilizing network pharmacology identified cimigenol as one of the most effective compounds from Cimicifugae rhizoma in targeting breast cancer pathways. The research emphasized a multi-component approach where cimigenol plays a critical role alongside other phytochemicals .

- Another investigation into the cytotoxic effects of various triterpenoids found that cimigenol derivatives exhibited differential effects on multiple myeloma cell lines, with specific modifications enhancing their anticancer properties .

Comparative Efficacy of Cimigenol Derivatives

The following table summarizes the IC50 values of selected cimigenol derivatives against various cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Cimigenol | MCF7 | 39 |

| Cimigenol-3-O-β-D-xyloside | MCF7 | 4.0 |

| 25-O-acetylcimigenol | R-MCF7 | 5.3 |

| Cimigenol-3-O-β-L-arabinoside | NCI-H929 | 60 |

| 25-O-methylcimigenol | OPM-2 | 5.0 |

Propriétés

IUPAC Name |

(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-16-14-17-22(25(4,5)33)35-30(34-17)21(16)26(6)12-13-29-15-28(29)11-10-20(31)24(2,3)18(28)8-9-19(29)27(26,7)23(30)32/h16-23,31-33H,8-15H2,1-7H3/t16-,17-,18+,19+,20+,21-,22+,23-,26-,27-,28-,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBHUROFMYCHGI-IEUUZZHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)O)C)O2)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O)C)O2)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3779-59-7 | |

| Record name | Cimigenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003779597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CIMIGENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN559V4Y83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cimigenol?

A1: Cimigenol has the molecular formula C30H48O4 and a molecular weight of 472.70 g/mol. []

Q2: Is there any spectroscopic data available for cimigenol?

A2: Yes, extensive spectroscopic data, including NMR (1H and 13C), IR, and mass spectrometry, has been used to characterize cimigenol and its derivatives. [, , , , , , , , ]

Q3: What is the typical structure of cimigenol glycosides?

A3: Cimigenol glycosides typically feature cimigenol as the aglycone with a sugar moiety, often xylose or arabinose, attached at the C-3 position. Variations in sugar type and additional substitutions on the cimigenol backbone contribute to the diversity of cimigenol glycosides found in nature. [, , , , , , , ]

Q4: What are the potential therapeutic applications of cimigenol and its derivatives?

A4: Research suggests cimigenol and its derivatives may have potential in several areas:

- Anticancer activity: Cimigenol and certain derivatives have shown cytotoxic effects against various cancer cell lines, including breast cancer [], multiple myeloma [], colon cancer [], and others [, , , ].

- Anti-inflammatory activity: Cimigenol-containing extracts have demonstrated anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokine production. []

- Antibacterial activity: Some cimigenol derivatives exhibit weak antibacterial activities. []

- Osteoclast inhibition: Certain cimigenol glycosides have demonstrated the ability to inhibit osteoclasts, suggesting potential for treating bone-related disorders. []

- Anticomplementary activity: Some cimigenol glycosides exhibit inhibitory effects on the complement system, a part of the immune system. [, ]

Q5: How does cimigenol induce apoptosis in cancer cells?

A5: Studies on colon cancer cells suggest cimigenol can induce both apoptotic and autophagic cell death. Apoptosis appears to be mediated through the activation of caspase-8 and -3, leading to PARP cleavage. []

Q6: How does the structure of cimigenol glycosides influence their biological activity?

A6: Structure-activity relationship studies indicate that:

- The presence of a sugar moiety, particularly xylose or arabinose, at the C-3 position of cimigenol is often crucial for activity. [, ]

- Modifications at the C-25 position, such as acetylation or methylation, can significantly impact cytotoxicity. [, ]

- The type of sugar moiety at C-3 can also influence activity, with arabinose sometimes leading to enhanced effects compared to xylose. []

Q7: Are there any known interactions of cimigenol with cellular targets?

A7: Cimigenol has been shown to influence the CXCR4/SDF-1α pathway in acute myeloid leukemia cells, leading to decreased cell proliferation and increased apoptosis. [] Additionally, specific cimigenol glycosides have shown positive allosteric modulation of GABA(A) receptors, which could contribute to the beneficial effects of Cimicifuga extracts. []

Q8: What is known about the absorption of cimigenol glycosides?

A8: A study using a rat intestinal perfusion model showed that cimigenol xyloside, along with other cimicifugosides, exhibits good absorption in the intestines, suggesting potential for oral bioavailability. []

Q9: Is there any information available on the toxicity of cimigenol?

A9: While Cimicifuga extracts are generally considered safe for human consumption, specific toxicological data on isolated cimigenol is limited and requires further investigation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.